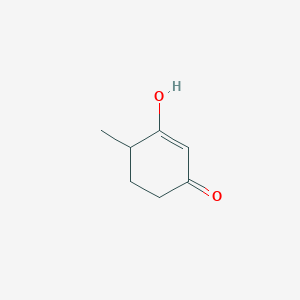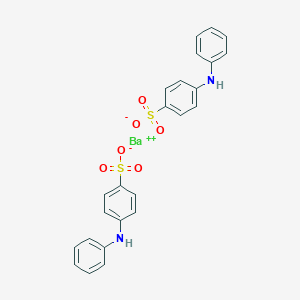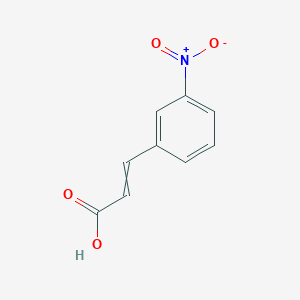
3-Nitrocinnamic acid
概要
説明
3-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the third position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .
生化学分析
Biochemical Properties
3-Nitrocinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. These interactions often result in the inhibition of enzyme activity, thereby affecting the overall metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that can alter their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, the binding of this compound to cyclooxygenases results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been extensively studied to understand its pharmacological and toxicological properties. At lower dosages, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. At higher dosages, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of this compound in specific tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and subsequent conjugation of the compound. These metabolic transformations can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the overall bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
3-Nitrocinnamic acid can be synthesized through several methods. One common method involves the nitration of cinnamic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring .
Another method involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .
化学反応の分析
Types of Reactions
3-Nitrocinnamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-Aminocinnamic acid.
Substitution: Various substituted cinnamic acids.
Oxidation: Depending on the conditions, products can include carboxylic acids or other oxidized derivatives.
科学的研究の応用
3-Nitrocinnamic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-nitrocinnamic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that can lead to the generation of reactive oxygen species .
類似化合物との比較
3-Nitrocinnamic acid can be compared with other cinnamic acid derivatives such as:
4-Nitrocinnamic acid: Similar structure but with the nitro group at the para position.
2-Nitrocinnamic acid: Nitro group at the ortho position.
Cinnamic acid: The parent compound without any nitro substitution.
The uniqueness of this compound lies in the position of the nitro group, which influences its reactivity and biological activity. The meta position of the nitro group in this compound often results in different chemical and biological properties compared to its ortho and para counterparts .
特性
CAS番号 |
555-68-0 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC名 |
(Z)-3-(3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4- |
InChIキー |
WWXMVRYHLZMQIG-PLNGDYQASA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |
melting_point |
179.0 °C |
Key on ui other cas no. |
1772-76-5 555-68-0 |
ピクトグラム |
Irritant |
同義語 |
3-nitrobenzenepropenoic acid Cinnamic acid, m-nitro- m-nitrocinnamic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 3-nitrocinnamic acid?
A1: this compound (3-NCA) has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. [] Spectroscopically, its structure is confirmed by Infrared (IR) analysis, which identifies characteristic functional groups. [] X-ray diffraction (XRD) studies provide insights into its crystal structure, revealing centrosymmetric dimers formed through intermolecular hydrogen bonding involving the carboxylic acid groups. [] Density functional theory (DFT) calculations further complement experimental data by providing information on geometry, vibrational frequencies, and electronic properties. []
Q2: How does the structure of this compound relate to its ability to self-assemble?
A2: The specific positioning of the nitro group at the meta position (3-position) on the cinnamic acid backbone plays a crucial role in the self-assembly of 3-NCA. [] This unique arrangement facilitates specific hydrogen bond and dipole-dipole interactions, leading to the formation of helical structures in solution. [] Other isomers or related molecules lacking this specific configuration do not exhibit the same self-assembly behavior. []
Q3: What is significant about the self-assembly of this compound?
A3: 3-NCA demonstrates the fascinating phenomenon of chiral symmetry breaking during its self-assembly. [] Despite being achiral itself, 3-NCA spontaneously forms helixes with a preference for either a left-handed or right-handed configuration. [] This chiral bias, though initially subtle in solution, becomes amplified when cast onto a solid substrate, resulting in macroscopic chirality detectable through circular dichroism measurements. []
Q4: Can this compound undergo photochemical reactions?
A4: Yes, research shows 3-NCA can participate in photochemical reactions, particularly [2+2] photocycloadditions. [] Interestingly, a crystalline salt of tryptamine and 3-NCA undergoes a cross photocycloaddition reaction when exposed to light, forming a cyclobutane adduct. [] This reaction is specific to the crystalline state and does not occur when the compounds are simply mixed together. []
Q5: Are there any studies on the non-linear optical properties of this compound?
A5: Yes, research indicates that 3-NCA exhibits promising non-linear optical (NLO) properties. [] The second harmonic generation (SHG) efficiency of 3-NCA, measured using the Kurtz and Perry powder test, is significantly higher than that of urea, a standard reference material for NLO properties. [] This suggests potential applications of 3-NCA in areas like optical data storage and laser technology.
Q6: What analytical techniques are used to study this compound?
A6: Various analytical techniques are employed to characterize and quantify 3-NCA. These include X-ray diffraction (XRD) to determine crystal structure, [, ] Infrared (IR) spectroscopy to identify functional groups, [] and techniques like UV-Vis spectroscopy to study its optical properties. Additionally, techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate its thermal stability. [] Scanning electron microscopy (SEM) is used to visualize the morphology of self-assembled structures. []
Q7: What is the historical context of this compound research?
A7: While a detailed historical account is not provided in the provided research excerpts, it's evident that 3-NCA has been a subject of chemical synthesis and structural studies for some time. [, ] The more recent focus has shifted towards understanding its self-assembly behavior, [] photochemical reactivity, [] and potential applications in areas like non-linear optics. [] This suggests a dynamic evolution of research interests around this compound, driven by the discovery of new properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


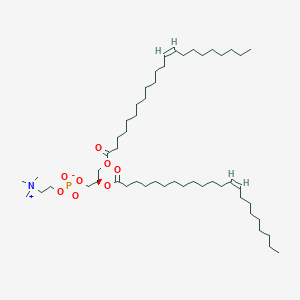
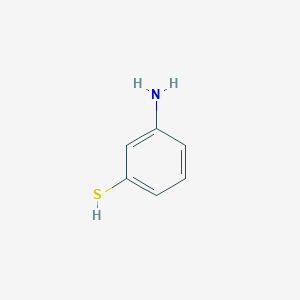
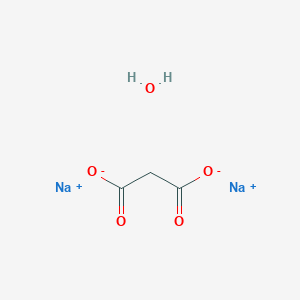
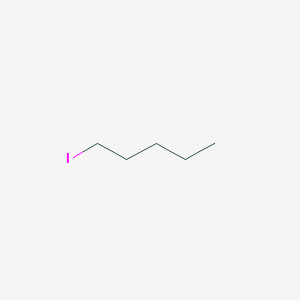
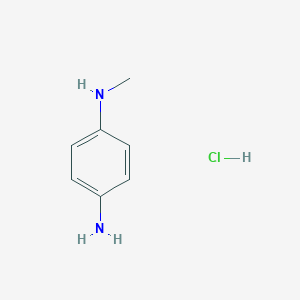

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
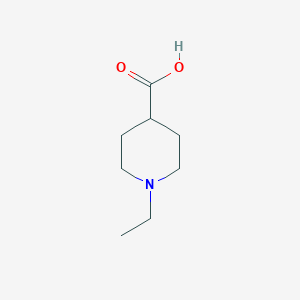

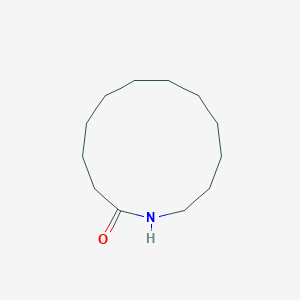
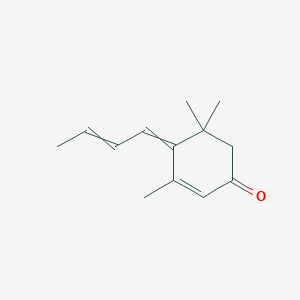
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
